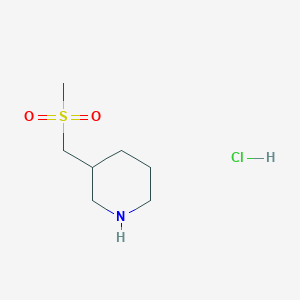

3-(Methanesulfonylmethyl)piperidine hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

3-(Methanesulfonylmethyl)piperidine hydrochloride is systematically named with strict adherence to IUPAC guidelines. The parent structure is piperidine, a six-membered saturated nitrogen-containing heterocycle. At the 3-position of the piperidine ring, a methanesulfonylmethyl group (-CH₂-SO₂-CH₃) is attached. The hydrochloride salt is formed by protonation of the piperidine nitrogen, resulting in a quaternary ammonium ion.

The compound’s structure can be represented as:

Piperidine-3-ylmethanesulfonyl chloride

with the hydrochloride counterion dissociating in solution.

| Component | Structural Details |

|---|---|

| Piperidine core | Six-membered saturated ring with one nitrogen atom at position 1 |

| Methanesulfonylmethyl group | -CH₂-SO₂-CH₃ substituent at position 3 |

| Hydrochloride salt | Protonated nitrogen forming a quaternary ammonium cation ([C₆H₁₄N⁺CH₂-SO₂-CH₃]Cl⁻) |

CAS Registry Number and Alternative Naming Conventions

The compound is registered under CAS 1216110-40-5 . Alternative names include:

- 3-((Methylsulfonyl)methyl)piperidine hydrochloride

- This compound

- Methanesulfonylmethylpiperidine HCl

These names emphasize the substituent’s position and the hydrochloride salt form.

Eigenschaften

IUPAC Name |

3-(methylsulfonylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBLOLUPTLXODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Methanesulfonylmethyl)piperidine hydrochloride is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₇H₁₅ClN₁O₂S

- Molecular Weight : 196.72 g/mol

- CAS Number : 1216110-40-5

The compound features a piperidine ring, which is a common structure in many biologically active molecules, and a methanesulfonylmethyl group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This interaction is crucial for its role as a biochemical probe in various studies.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system.

Antiviral Activity

Recent studies have indicated that this compound exhibits notable antiviral properties. For instance, it has been tested against several viruses, including HIV and HSV-1, showing moderate protective effects in vitro. The compound's structure allows it to interfere with viral replication processes.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains and fungi. Research findings suggest that it possesses significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 2 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | >100 |

| Aspergillus niger | >100 |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound demonstrates antiviral and antimicrobial activities, it also exhibits cytotoxic effects at higher concentrations. For example, the 50% cytotoxic concentration (CC50) in Vero cells was determined to be approximately 92 μM, indicating a need for careful dosage consideration in therapeutic applications.

Case Studies

Case Study 1: Antiviral Efficacy

In a study published in PubMed Central, researchers synthesized various derivatives of piperidine compounds and evaluated their antiviral activities. Among these, derivatives similar to this compound showed promising results against HIV-1 and other viruses, highlighting the potential for developing new antiviral agents based on this scaffold .

Case Study 2: Antimicrobial Screening

A comprehensive screening of piperidine derivatives, including this compound, was conducted to assess their antimicrobial properties. The results indicated significant activity against both bacterial and fungal pathogens, suggesting potential applications in treating infections caused by resistant strains .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism

The positional isomer 2-(methanesulfonylmethyl)piperidine hydrochloride demonstrates how substituent placement affects bioactivity. For example, the 3-position in piperidine derivatives is often associated with improved receptor binding in CNS targets compared to the 2-position .

Heterocyclic Modifications

The oxadiazole-containing derivative in introduces a nitrogen-rich heterocycle, which can enhance hydrogen bonding and metabolic stability. This contrasts with the simpler piperidine backbone of the parent compound.

Lipophilicity and Solubility

Ring Size Effects

Azetidine derivatives ( ) exhibit distinct conformational dynamics due to their smaller ring size, which may influence binding kinetics in enzyme or receptor targets.

Vorbereitungsmethoden

Sulfonylation and Functional Group Introduction

A common initial step is the introduction of the methanesulfonyl group onto a suitable precursor molecule, typically a piperidine derivative. This can be achieved by reacting a halomethyl or hydroxymethyl intermediate with methanesulfonyl chloride or related sulfonylating agents under controlled conditions.

- Example: The reaction of a piperidine derivative containing a halomethyl group with methanesulfonyl chloride in the presence of a base to form the methanesulfonylmethyl substituent.

Reduction and Catalytic Hydrogenation

Reduction steps, often catalytic hydrogenation, are used to convert ketone or other functional groups on the piperidine ring to the desired amine or alkyl groups.

- Catalysts such as palladium on carbon (Pd/C), platinum, or ruthenium catalysts are employed.

- Hydrogenation conditions typically range from room temperature to moderate heating, under hydrogen atmosphere.

- Catalytic transfer hydrogenation using rhodium or ruthenium catalysts with hydrogen donors can also be applied.

Salt Formation (Hydrochloride)

The free base form of 3-(Methanesulfonylmethyl)piperidine is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an alcoholic solvent such as isopropanol or methanol.

- This step improves compound stability and crystallinity.

- The salt formation is typically conducted at elevated temperatures (65-80°C) followed by controlled cooling and seeding to induce crystallization.

Detailed Preparation Procedure Example

Based on the synthesis processes described in patent literature, a representative preparation method includes:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Sulfonylation of piperidine derivative | Methanesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., toluene) | Reaction under inert atmosphere, temperature control (0-25°C) |

| 2 | Catalytic hydrogenation | Pd/C catalyst, hydrogen gas, solvent (e.g., ethanol or methanol), temperature 20-60°C | Ensures reduction of any ketone or unsaturated groups |

| 3 | Salt formation | Concentrated HCl in isopropanol or methanol, temperature 65-80°C | Controlled cooling and seeding for crystallization |

| 4 | Isolation and purification | Filtration, washing with isopropanol, drying under nitrogen | Final product as hydrochloride salt |

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature (Sulfonylation) | 0–25°C | Controls reaction rate and minimizes side reactions |

| Catalyst Loading (Hydrogenation) | 5–10% Pd/C | Higher loading increases rate but may increase cost |

| Hydrogen Pressure | Atmospheric to 3 atm | Higher pressure can improve reduction efficiency |

| Acid Concentration (Salt Formation) | 3–5 N HCl | Ensures complete salt formation and crystallization |

| Solvent Choice | Toluene, methanol, isopropanol | Affects solubility and crystallization behavior |

Purification and Yield

- The crude product after salt formation is typically recrystallized from ethanol or isopropanol to improve purity.

- Washing with aqueous sodium hydroxide solution followed by organic solvent extraction (e.g., dichloromethane) can remove impurities.

- Typical isolated yields range from 60% to 80%, with melting points around 138-140°C confirming purity.

Research Findings and Notes

- The use of strong inorganic acids such as hydrochloric acid is preferred for salt formation due to ease of handling and cost-effectiveness.

- Catalytic oxidation steps using tungsten-based oxidants (e.g., sodium tungstate) can be employed for intermediate oxidation but are less common for this specific compound.

- Reaction solvents like methyl tert-butyl ether, toluene, and methanol are frequently used due to their ability to dissolve reactants and facilitate phase separation during workup.

- Temperature control during sulfonylation and hydrogenation is critical to avoid decomposition or side product formation.

- The synthetic route can be adapted to produce pharmaceutically acceptable salts with high purity, suitable for drug development applications.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.